Cas no 23942-32-7 (4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-)
23942-32-7 structure
Product Name:4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-
Numero CAS:23942-32-7
MF:C10H13N5O
MW:219.243120908737
CID:280561
PubChem ID:276694
Update Time:2025-04-19
4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-
- 3-amino-2,6,7,8,9,10-hexahydropyrazolo[1,2]pyrimido[4,5-a]azepin-4-one
- 3-amino-1,6,7,8,9,10-hexahydro-pyrazo
- 3-amino-2,6,7,8,9,10-hexahydro-4h-pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one
- 3-Amino-4-oxo-4,6,7,8,9,10-hexahydro-1H-pyrazolo< 3,4-d> azepino< 1,2-a> pyrimidin
- 3-Imino-1,2,3,6,7,8,9,10-octahydro-4H-pyrazolo(3',4':4,5)pyrimido(1,2-a)azepin-4-one
- 3-Imino-1,2,3,6,7,8,9,10-octahydro-4H-pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one
- AC1L5KDF
- AC1Q6FZK
- AR-1F1721
- CTK4F2613
- NSC125004
- 3-Amino-7,8,9,10-tetrahydro-1H-pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4(6H)-one
- DTXSID40178651
- D8W6GS84KR
- UNII-D8W6GS84KR
- 4H-PYRAZOLO(3',4':4,5)PYRIMIDO(1,2-A)AZEPIN-4-ONE, 3-AMINO-1,6,7,8,9,10-HEXAHYDRO-
- 23942-32-7
- NSC 125004
- NSC-125004
-
- Inchi: 1S/C10H13N5O/c11-8-7-9(14-13-8)12-6-4-2-1-3-5-15(6)10(7)16/h1-5H2,(H3,11,13,14)
- Chiave InChI: CXKXROBMPLWFQD-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N)NN=C2N=C2CCCCCN21
Proprietà calcolate
- Massa esatta: 219.11219
- Massa monoisotopica: 219.112
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 0
- Complessità: 342
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 87.4Ų
Proprietà sperimentali
- Densità: 1.72
- Punto di ebollizione: 536.1°Cat760mmHg
- Punto di infiammabilità: 278°C
- Indice di rifrazione: 1.852
- PSA: 87.37
- LogP: 1.00940
4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro- Letteratura correlata
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
23942-32-7 (4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti